Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-12-8(11)6-9-7(13-10-6)5-3-4-5/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQFAFUQWCOIBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401226588 |

Source

|

| Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-59-7 |

Source

|

| Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate: Physicochemical Characteristics and Synthetic Protocols

Abstract: This technical guide provides a comprehensive overview of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-oxadiazole scaffold is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] This document details the physicochemical characteristics of the title compound, leveraging both predictive data and experimental values from structurally analogous molecules. A complete, step-by-step synthetic protocol is provided, including the preparation of key starting materials. Furthermore, this guide discusses the spectral properties, stability, and potential applications of this compound class, offering valuable insights for its use in research and development.

Introduction to the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives have garnered considerable attention in the pharmaceutical sciences due to their broad spectrum of biological activities and their utility as a metabolically robust surrogate for ester and amide groups.[1] The inherent thermal and chemical resistance of the 1,2,4-oxadiazole ring contributes to its enhanced metabolic stability within biological systems.[1] This makes it a privileged scaffold in the design of novel therapeutic agents. This compound incorporates this key heterocycle, along with a cyclopropyl moiety—a common feature in medicinal chemistry known to enhance potency and modulate physicochemical properties—and an ethyl carboxylate group, which provides a handle for further chemical modification.

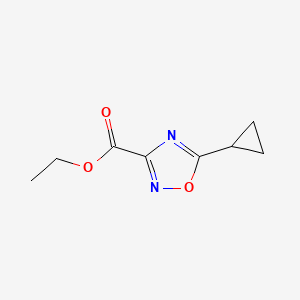

Molecular Structure and Key Identifiers

The molecular structure of this compound is presented below, along with its key chemical identifiers.

Molecular Structure:

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1208081-59-7 |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| PubChem CID | 53404694[2] |

| SMILES | CCOC(=O)C1=NOC(=N1)C2CC2 |

| InChIKey | PMRBTIANPAMXMF-UHFFFAOYSA-N |

Physicochemical Characteristics

| Property | Predicted/Inferred Value | Comments and Rationale |

| Melting Point | Solid at room temperature | 1,2,4-Oxadiazole derivatives with similar molecular weights are typically crystalline solids at ambient temperatures. For example, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, a related heterocyclic ester, has a melting point of 112–114 °C.[3] |

| Boiling Point | > 200 °C (at atmospheric pressure) | High boiling points are expected for compounds with this molecular weight and polarity. Decomposition may occur at elevated temperatures. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate). Limited solubility in water. | The presence of the ethyl ester and the heterocyclic core suggests good solubility in a range of organic solvents. The overall lipophilic character would predict low aqueous solubility. |

| Calculated logP | 1.3 | This predicted value suggests a moderate level of lipophilicity, which is often desirable for drug candidates to balance aqueous solubility and membrane permeability.[4] |

| pKa | Not available | The 1,2,4-oxadiazole ring is weakly basic. |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 0 |

In silico predictions using tools like SwissADME suggest that compounds with the 1,2,4-oxadiazole scaffold generally exhibit high oral absorption and good bioavailability.[1]

Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate. This intermediate is formed by the acylation of an amidoxime. The following section provides a detailed, two-part experimental protocol for the synthesis of this compound, including the preparation of the requisite starting materials.

Synthetic Scheme:

Caption: General synthetic workflow for this compound.

Preparation of Starting Materials

A. Synthesis of Cyclopropanecarboximidamide (Cyclopropyl Amidoxime)

Causality: The amidoxime is a critical precursor, providing the C-N-OH functionality necessary for the formation of the 1,2,4-oxadiazole ring. It is typically prepared from the corresponding nitrile or, as described here, via the dehydration of an amide followed by reaction with hydroxylamine. A more direct, albeit less common, route involves the direct conversion of an amide. For the purpose of this guide, we will outline the synthesis from the commercially available cyclopropanecarboxamide.

Protocol:

-

Step 1: Dehydration of Cyclopropanecarboxamide to Cyclopropanecarbonitrile.

-

To a solution of cyclopropanecarboxamide (1.0 eq) in a suitable solvent such as dichloromethane, add a dehydrating agent (e.g., phosphorus pentoxide or trifluoroacetic anhydride) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclopropanecarbonitrile.

-

-

Step 2: Conversion of Cyclopropanecarbonitrile to Cyclopropanecarboximidamide.

-

Dissolve cyclopropanecarbonitrile (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford cyclopropanecarboximidamide, which can be used in the next step without further purification.

-

B. Synthesis of Ethyl Oxalyl Chloride

Causality: Ethyl oxalyl chloride serves as the acylating agent, providing the ethyl carboxylate moiety and the adjacent carbonyl group for the cyclization reaction. It can be prepared from diethyl oxalate.

Protocol:

-

Step 1: Synthesis of Potassium Monoethyl Oxalate.

-

A mixture of potassium acetate (1.0 eq), water, and diethyl oxalate (1.0 eq) is stirred and heated at 70-80 °C for 2 hours.

-

The reaction mixture is then cooled and concentrated.

-

Ethanol and diethyl ether are added to precipitate the potassium monoethyl oxalate, which is collected by filtration.

-

-

Step 2: Conversion to Ethyl Oxalyl Chloride.

-

The dried potassium monoethyl oxalate (1.0 eq) is suspended in an inert solvent like diethyl ether or xylene in an ice bath.

-

Thionyl chloride (SOCl₂) (2.0 eq) is added slowly.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the solid potassium chloride is removed by filtration.

-

The filtrate is purified by distillation under reduced pressure to yield ethyl oxalyl chloride.[5]

-

Synthesis of this compound

Protocol:

-

O-Acylation and Cyclization:

-

Dissolve cyclopropanecarboximidamide (1.0 eq) in a suitable aprotic solvent such as pyridine or dichloromethane at 0 °C.

-

Slowly add ethyl oxalyl chloride (1.1 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

The reaction can be heated to facilitate the cyclodehydration of the O-acyl amidoxime intermediate.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Spectroscopic Characterization

While experimental spectra for the title compound are not available, the expected NMR and IR spectral data can be predicted based on its chemical structure and data from analogous compounds.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - Ethyl group: A quartet around δ 4.4-4.6 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.3-1.5 ppm (3H, -OCH₂CH₃).- Cyclopropyl group: Multiplets in the upfield region, typically between δ 0.8-1.5 ppm (5H). |

| ¹³C NMR | - Oxadiazole ring carbons: Resonances expected in the aromatic region, typically δ 160-175 ppm.- Ester carbonyl: A signal around δ 160-165 ppm.- Ethyl group: Signals around δ 62 ppm (-OCH₂) and δ 14 ppm (-CH₃).- Cyclopropyl carbons: Resonances in the upfield region, typically below δ 20 ppm. |

| FT-IR (cm⁻¹) | - C=O stretch (ester): ~1730-1750 cm⁻¹- C=N stretch (oxadiazole): ~1600-1650 cm⁻¹- C-O stretch: ~1200-1300 cm⁻¹ |

| Mass Spec (ESI+) | [M+H]⁺: Calculated m/z = 183.0764 |

Stability and Handling

The 1,2,4-oxadiazole ring is generally stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to ring-opening under harsh acidic or basic conditions, particularly at elevated temperatures. It is recommended to store the compound in a cool, dry place, protected from light and moisture. Standard laboratory personal protective equipment should be worn when handling this compound.

Applications and Relevance in Drug Discovery

The 1,2,4-oxadiazole moiety is a valuable pharmacophore in modern drug discovery. Its incorporation into molecules can lead to compounds with a wide range of biological activities, including but not limited to:

-

Anticancer

-

Anti-inflammatory

-

Antiviral

-

Antibacterial

-

Antifungal

-

Antiparasitic

The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules. The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Workflow for Library Synthesis:

Caption: A potential workflow for utilizing the title compound in the generation of a chemical library for drug discovery.

Conclusion

This compound is a compound with significant potential for researchers in the fields of organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its structure, physicochemical properties (based on available data and predictions), and a comprehensive synthetic protocol. The stability and versatile reactivity of this molecule make it an excellent starting point for the development of novel bioactive compounds. It is our hope that this technical guide will serve as a valuable resource for scientists working with this important class of heterocyclic compounds.

References

- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins | MDPI [mdpi.com]

- 2. This compound | C8H10N2O3 | CID 53404694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]

- 5. Ethyl chlorooxoacetate synthesis - chemicalbook [chemicalbook.com]

Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate CAS number 1208081-59-7

An In-Depth Technical Guide to Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate (CAS: 1208081-59-7)

Abstract

This compound is a heterocyclic building block of significant interest in modern medicinal chemistry. This guide provides a comprehensive technical overview of its molecular architecture, scientifically-grounded synthesis protocols, and its strategic utility in drug discovery. We will explore the synergistic contributions of its two core motifs—the metabolically robust 1,2,4-oxadiazole ring and the conformationally rigid cyclopropyl group—to the design of novel therapeutics with enhanced pharmacological profiles. This document serves as a practical resource, detailing not only the "what" but the "why" behind its application, grounded in established chemical principles and supported by authoritative references.

Introduction: A Molecule of Strategic Importance

At the intersection of stability and structural definition lies this compound. This compound integrates two privileged scaffolds in drug design, making it a valuable starting point for creating more complex and effective pharmaceutical agents.

-

The 1,2,4-Oxadiazole Core: This five-membered heterocycle is a highly valued pharmacophore in drug discovery.[1] It is recognized as a bioisosteric replacement for ester and amide functionalities, a crucial feature that imparts metabolic stability by resisting hydrolysis from common metabolic enzymes.[2][3] The ring system itself is a stable, aromatic linker that can correctly orient substituents for optimal target binding.[3] Numerous compounds incorporating this ring have been investigated for a wide array of therapeutic applications, including anti-infective, anti-inflammatory, and anticancer roles.[4][5]

-

The Cyclopropyl Moiety: The cyclopropyl group is far more than a simple three-carbon ring. Its inclusion in drug candidates is a strategic decision to address common roadblocks in discovery.[6] The ring's inherent strain results in shorter, stronger C-H bonds and enhanced p-character in its C-C bonds, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] Furthermore, its rigid structure can lock flexible molecules into a bioactive conformation, enhancing binding potency and selectivity while potentially improving properties like brain permeability and reducing plasma clearance.[6][9][10]

This guide will deconstruct this compound, presenting its properties, a robust synthesis workflow, and the mechanistic rationale for its application in developing next-generation therapeutics.

Physicochemical and Structural Data

A summary of the key identification and property data for this compound is presented below. This information is critical for experimental design, analytical characterization, and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 1208081-59-7 | [11][12][13] |

| Molecular Formula | C₈H₁₀N₂O₃ | [11][13] |

| Molecular Weight | 182.18 g/mol | [13] |

| Canonical SMILES | CCOC(=O)C1=NOC(=N1)C2CC2 | [11] |

| InChI Key | RMRFPHFBUGXGQS-UHFFFAOYSA-N | [11] |

| Appearance | Typically a solid (predicted) | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMSO) | - |

Note: Analytical data including NMR, HPLC, and LC-MS are often available from commercial suppliers.[12][13]

Synthesis and Mechanistic Insights

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is a well-established process in heterocyclic chemistry. The most prevalent and reliable method involves the acylation of an amidoxime followed by a cyclodehydration reaction.[2][4][14]

Proposed Synthetic Pathway

The synthesis of this compound is logically achieved through the condensation of two key fragments: a precursor for the C3-ester portion and an amidoxime for the C5-cyclopropyl portion. The reaction between ethyl oxalyl chloride (or a related diethyl oxalate derivative) and cyclopropanecarboxamidoxime provides a direct and efficient route to the target molecule.

The diagram below illustrates the logical workflow for this synthesis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificupdate.com [scientificupdate.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C8H10N2O3 | CID 53404694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ambeed.com [ambeed.com]

- 13. 1208081-59-7|this compound|BLD Pharm [bldpharm.com]

- 14. researchgate.net [researchgate.net]

Biological activity of 1,2,4-oxadiazole derivatives

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Oxadiazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold that has garnered substantial attention in medicinal chemistry. Its unique physicochemical properties, metabolic stability, and capacity to act as a bioisosteric replacement for labile ester and amide functionalities make it a privileged structure in modern drug discovery.[1][2][3][4] This guide provides a comprehensive exploration of the diverse biological activities exhibited by 1,2,4-oxadiazole derivatives. We delve into the core mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective actions, supported by structure-activity relationship (SAR) insights and validated experimental protocols. The content is structured to provide not just a catalog of activities, but a causal understanding of why this scaffold is a cornerstone for developing next-generation therapeutics.

The 1,2,4-Oxadiazole Core: A Strategic Asset in Medicinal Chemistry

The strategic importance of the 1,2,4-oxadiazole ring in drug design stems primarily from its role as a bioisostere. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a critical tool for optimizing lead compounds. The 1,2,4-oxadiazole ring is an effective mimic of ester and amide groups but is significantly more resistant to enzymatic hydrolysis by esterases and amidases.[2][4] This bioisosteric substitution enhances the metabolic stability and pharmacokinetic profile of a drug candidate, a crucial step in translating a biologically active molecule into a viable therapeutic agent.

Furthermore, the rigid, planar structure of the oxadiazole ring serves as a valuable scaffold for orienting substituents in three-dimensional space, facilitating precise interactions with biological targets. The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, further contributing to target binding affinity.[5] This combination of metabolic stability and versatile binding capabilities has led to the exploration of 1,2,4-oxadiazole derivatives across a vast spectrum of diseases.[6][7]

General Synthesis Strategy

A prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an activated carboxylic acid derivative (such as an acyl chloride) or a one-pot reaction with a carboxylic acid.[8][9] This modular approach allows for extensive diversification of the substituents at the 3- and 5-positions, enabling systematic exploration of structure-activity relationships.

Caption: General workflow for synthesizing 1,2,4-oxadiazole derivatives.

Anticancer Activity: Targeting Malignant Processes

Derivatives of 1,2,4-oxadiazole have emerged as a highly promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide array of human cancer cell lines through diverse mechanisms of action.[6][10][11]

Mechanism of Action: Induction of Apoptosis

A primary mechanism for the anticancer effects of 1,2,4-oxadiazoles is the induction of apoptosis, or programmed cell death. A key pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process.[12] Specifically, certain 3,5-diaryl-1,2,4-oxadiazole derivatives have been identified as potent activators of caspase-3, a critical effector caspase.[12] Activation of caspase-3 triggers a cascade of events leading to the cleavage of cellular proteins, DNA fragmentation, and ultimately, cell death.[13] Other reported mechanisms include the inhibition of histone deacetylases (HDACs) and the disruption of tubulin polymerization, both of which are validated targets in oncology.[6]

Data on Anticancer Potency

The following table summarizes the cytotoxic activity of representative 1,2,4-oxadiazole derivatives against various cancer cell lines, demonstrating their broad applicability.

| Compound ID | Substituents (R1 / R2) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 9a | Terpyridine/Prodigiosin Analog | MCF-7 (Breast) | 0.48 | [6] |

| Compound 9c | Terpyridine/Prodigiosin Analog | HCT-116 (Colon) | 1.17 | [6] |

| Compound 16 | 1,2,3-Triazole-Pyrazole | MCF-7 (Breast) | 0.081 (mM) | [11] |

| Compound 17 | Phenyl / Substituted Phenyl | MCF-7 (Breast) | 0.88 - 8.37 | [11] |

| Compound 16b | Imidazopyrazine | MCF-7 (Breast) | 0.22 | [14] |

| Compound 16a | Imidazopyrazine | A-549 (Lung) | 1.56 | [14] |

| Cpd. (T47D) | Dimethoxyphenyl/Benzothiazole | T47D (Breast) | 19.40 | [13] |

| Cpd. (CaCo-2) | Pyridinyl/Benzothiazole | CaCo-2 (Colon) | 4.96 | [13] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a self-validating system where the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals is performed only by metabolically active cells with functional mitochondrial dehydrogenase enzymes.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Caption: Standard experimental workflow for the MTT cell viability assay.

Anti-inflammatory Activity: Modulating the NF-κB Pathway

Chronic inflammation is a key driver of numerous diseases. Several 1,2,4-oxadiazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16]

Mechanism of Action: Inhibition of NF-κB Activation

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[16]

Certain 1,2,4-oxadiazole derivatives exert their anti-inflammatory effect by intervening in this cascade. Studies have shown they can significantly inhibit the LPS-induced phosphorylation of the p65 subunit of NF-κB.[16] By preventing p65 phosphorylation, these compounds block the nuclear translocation of NF-κB, thereby preventing the expression of inflammatory mediators.[15][16]

Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.

Antimicrobial Activity: A New Frontier Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel classes of antibiotics. The 1,2,4-oxadiazole scaffold has been successfully exploited to develop compounds with significant antibacterial and antifungal activity.[17][18]

Antibacterial Spectrum and SAR

A notable class of 1,2,4-oxadiazole antibiotics exhibits potent activity against Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains.[17] Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds. For instance, research has defined the importance of specific substitutions on the different rings of the core structure. A hydrogen-bond donor in one of the terminal aryl rings (designated Ring A) is often necessary for activity, while hydrophobic and halogen substituents are well-tolerated on the opposite end of the molecule (Ring D).[19] These studies, which involve the systematic synthesis and evaluation of dozens of analogs, are essential for rationally designing more potent antibiotics.[17][20]

| Compound Series | Key Structural Feature | Target Organism | MIC Range (µg/mL) | Reference |

| Oxadiazole Class | 4-Phenol in Ring A | S. aureus | 0.5 - 4 | [19] |

| Oxadiazole Class | 5-Indole in Ring A | S. aureus | 0.5 - 4 | [19] |

| Series of 59 | Variations in C/D Rings | S. aureus | Active (17/59 cpd.) | [17][20] |

| Amino-oxadiazoles | 5-amino substitution | S. aureus | 0.15 | [18] |

| Amino-oxadiazoles | 5-amino substitution | E. coli | 0.05 | [18] |

Antifungal Activity

Beyond bacteria, 1,2,4-oxadiazole derivatives have been developed as potent antifungal agents against both human and plant pathogens.[21][22] Some derivatives function as succinate dehydrogenase (SDH) inhibitors, disrupting the fungal mitochondrial respiratory chain—a mechanism shared by several successful commercial fungicides.[21][22][23] Compounds have shown excellent activity against pathogens like Rhizoctonia solani, Fusarium graminearum, and Colletotrichum capsica.[21][23]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It is a quantitative technique that establishes the lowest concentration of a drug that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. This creates a gradient of drug concentrations across the plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to confirm sterility.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Neuroprotective and CNS Applications

The 1,2,4-oxadiazole scaffold is also being investigated for its potential in treating central nervous system (CNS) disorders, particularly neurodegenerative diseases like Alzheimer's. The primary strategy involves the inhibition of key enzymes involved in neurotransmitter degradation.[24]

Derivatives have been designed as potent and selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[24] By inhibiting these enzymes, the compounds increase acetylcholine levels in the brain, a therapeutic strategy used to manage the cognitive symptoms of Alzheimer's disease. The development of dual AChE/BChE inhibitors from this class represents a promising avenue for multi-target-directed ligands in neuroprotection.[24]

Conclusion and Future Outlook

The 1,2,4-oxadiazole ring is a remarkably versatile and robust scaffold in medicinal chemistry. Its function as a metabolically stable bioisostere for amides and esters provides a distinct advantage in drug design, enhancing the pharmacokinetic properties of lead compounds. The extensive research demonstrating potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities underscores the broad therapeutic potential of this heterocyclic core.[1]

Future research will likely focus on refining structure-activity relationships through computational modeling and high-throughput screening to design derivatives with enhanced potency and selectivity.[12][13] The exploration of novel mechanisms of action and the application of these compounds in combination therapies will continue to drive the development of 1,2,4-oxadiazole-based drugs. As our understanding of disease pathology deepens, the adaptability of the 1,2,4-oxadiazole framework ensures it will remain a cornerstone of innovative therapeutic strategies for years to come.

References

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives | MDPI [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Potential Therapeutic Targets for Cyclopropyl-Oxadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The cyclopropyl-oxadiazole scaffold represents a compelling structural motif in modern medicinal chemistry. This guide provides an in-depth exploration of its potential therapeutic applications, moving beyond a superficial listing of biological activities to a detailed analysis of validated molecular targets. We will dissect the mechanistic rationale behind targeting key players in oncology, inflammation, and infectious diseases, supported by field-proven experimental protocols and insights into the synergistic contribution of both the cyclopropyl and oxadiazole moieties. This document is designed to serve as a technical resource for researchers engaged in the discovery and development of novel therapeutics, offering a foundation of scientific integrity and actionable experimental workflows.

Introduction: The Cyclopropyl-Oxadiazole Scaffold - A Union of Stability and Potency

The strategic combination of a cyclopropyl ring and an oxadiazole core creates a unique chemical entity with significant potential in drug design. The oxadiazole ring, a five-membered heterocycle, is a bioisostere for esters and amides, offering improved metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bond interactions with biological macromolecules.[1][2] Its various isomers, primarily the 1,3,4- and 1,2,4-oxadiazoles, have been incorporated into a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4]

The cyclopropyl group, a three-membered carbocycle, is far from being a mere structural filler. Its rigid, strained ring system introduces a unique conformational constraint on adjacent functionalities, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity for its target. Furthermore, the cyclopropyl ring can positively influence metabolic stability by shielding adjacent bonds from enzymatic degradation and can improve physicochemical properties such as membrane permeability.

This guide will focus on the validated and potential therapeutic targets for compounds incorporating this synergistic scaffold, with a particular emphasis on oncology, where the majority of research has been concentrated.

Key Therapeutic Targets in Oncology

The anticancer activity of oxadiazole derivatives is well-documented, with numerous studies highlighting their ability to inhibit tumor growth through various mechanisms.[4][5] The introduction of a cyclopropyl moiety can further enhance the potency and selectivity of these compounds. Here, we delve into the most promising molecular targets.

Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are critical mediators of signaling pathways that drive tumor proliferation, angiogenesis, and metastasis.[6] Their inhibition is a clinically validated strategy in cancer therapy.

Mechanism of Action: Cyclopropyl-oxadiazole compounds can be designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and VEGFR-2. This binding event prevents the phosphorylation and activation of the receptors, thereby blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. Molecular docking studies suggest that the oxadiazole core can form key hydrogen bonds within the ATP-binding pocket, while the cyclopropyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity.[1][7]

Experimental Validation Workflow:

Caption: Workflow for Validating EGFR/VEGFR-2 Inhibition.

Quantitative Data on Oxadiazole-Based Inhibitors:

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Nicotinamide-based oxadiazole | VEGFR-2 | HCT-116 | 9.3 | [8] |

| Nicotinamide-based oxadiazole | VEGFR-2 | HepG-2 | 7.8 | [8] |

| Phenylfuroxan-based oxadiazole | VEGFR-2 | HepG-2 | 11.5 | [9] |

| Phenylfuroxan-based oxadiazole | VEGFR-2 | A2780CP | 11.6 | [9] |

| Oxadiazole-naphthalene hybrid | VEGFR-2 | - | 0.073 | [2] |

| 1,2,4-Oxadiazole derivative (7a) | EGFR (WT) | - | <10 | [10] |

| 1,2,4-Oxadiazole derivative (7a) | EGFR (T790M) | - | <50 | [10] |

Experimental Protocols:

-

EGFR/VEGFR-2 Kinase Assay (Biochemical): A luminescent or fluorometric assay can be used to measure the activity of recombinant EGFR or VEGFR-2 kinase in the presence of varying concentrations of the cyclopropyl-oxadiazole compound. The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate peptide. A decrease in signal indicates inhibition of kinase activity.

-

Cell Viability Assay (MTT): Cancer cell lines with known EGFR or VEGFR-2 expression (e.g., A549, HCT-116) are treated with the test compounds for a specified period (e.g., 72 hours). The MTT reagent is then added, which is converted to a colored formazan product by viable cells. The absorbance is measured to determine the percentage of cell viability and calculate the IC50 value.

-

Western Blot Analysis: To confirm target engagement in a cellular context, treated cells are lysed, and the proteins are separated by SDS-PAGE. Antibodies specific for the phosphorylated forms of EGFR, VEGFR-2, and downstream signaling proteins like AKT and ERK are used to probe the blot. A reduction in the phosphorylated protein levels indicates successful inhibition of the signaling pathway.

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that is often constitutively activated in a wide range of cancers, promoting cell proliferation, survival, and angiogenesis. Its inhibition is a promising therapeutic strategy.

Mechanism of Action: Several oxadiazole-containing compounds have been identified as STAT3 inhibitors.[11][12] The proposed mechanism involves the disruption of STAT3 dimerization, a critical step for its activation and nuclear translocation. This is often achieved by targeting the SH2 domain of the STAT3 protein. Molecular docking studies suggest that the oxadiazole scaffold can interact with key residues in the SH2 domain, preventing the binding of phosphotyrosine residues required for dimerization.[13] The cyclopropyl group can enhance this interaction by providing a favorable hydrophobic contact.

Experimental Validation Workflow:

Caption: Workflow for Validating STAT3 Inhibition.

Quantitative Data on Oxadiazole-Based STAT3 Inhibitors:

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 1,3,4-Oxadiazole-Indazole Conjugate (CHK9) | Lung Cancer Cells | 4.8 - 5.1 | [12] |

| 1,3,4-Oxadiazole Derivative (5e) | - | - (High antioxidant activity) | [13] |

| 1,2,4-Triazol-4-amine (12d) | MCF7 | 1.5 | [14] |

| Oxadiazole Derivatives (9a,b,d,e,f, 11, 12a,b,f,e) | MCF7 | 3 - 12 | [14] |

Experimental Protocols:

-

Western Blot for STAT3 Phosphorylation: Cancer cells with high basal levels of STAT3 phosphorylation (e.g., MDA-MB-231) are treated with the cyclopropyl-oxadiazole compounds. Cell lysates are then analyzed by Western blot using an antibody specific for the phosphorylated form of STAT3 at tyrosine 705 (p-STAT3 Tyr705). A decrease in the p-STAT3 signal, without a significant change in total STAT3 levels, indicates inhibition of STAT3 activation.

-

Immunofluorescence for STAT3 Nuclear Translocation: Cells are treated with the test compound, fixed, and then stained with an anti-STAT3 antibody. The subcellular localization of STAT3 is visualized by fluorescence microscopy. In untreated cells, activated STAT3 will be predominantly in the nucleus, while effective inhibition will result in its cytoplasmic retention.

-

STAT3-Dependent Luciferase Reporter Assay: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter. Following treatment with the test compound, the luciferase activity is measured. A reduction in luminescence indicates that the compound is inhibiting the transcriptional activity of STAT3.

-

Apoptosis and Cell Cycle Analysis: To assess the functional consequences of STAT3 inhibition, treated cells can be analyzed for apoptosis using methods like Annexin V staining and for cell cycle distribution by flow cytometry. An increase in apoptosis and cell cycle arrest are expected outcomes of effective STAT3 inhibition.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of cancer, making them attractive therapeutic targets.

Mechanism of Action: Certain oxadiazole derivatives have been identified as potent and selective HDAC inhibitors, particularly targeting HDAC6 and HDAC8.[15][16] A fascinating mechanism has been elucidated for difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives, which act as slow-binding, substrate-like inhibitors of HDAC6. The enzyme catalyzes the hydrolytic opening of the oxadiazole ring, leading to a tightly bound, long-lived enzyme-inhibitor complex. The cyclopropyl group in such compounds could potentially modulate the electronics of the oxadiazole ring, influencing the rate of this hydrolytic activation, or it could interact with specific residues in the active site to enhance selectivity.

Experimental Validation Workflow:

Caption: Workflow for Validating HDAC Inhibition.

Quantitative Data on Oxadiazole-Based HDAC Inhibitors:

| Compound Class | Target | IC50 (µM) | Reference |

| Largazole Analog (11) | HDAC1 | 0.0003 | [17] |

| Largazole Analog (11) | HDAC2 | 0.0006 | [17] |

| Largazole Analog (11) | HDAC3 | 0.0003 | [17] |

| Largazole Analog (11) | HDAC6 | 0.0016 | [17] |

| Nexturastat A Analog (4b) | HDAC6 | 0.014 | [15] |

| Nexturastat A Analog (4b) | HDAC8 | 3.37 | [15] |

Experimental Protocols:

-

Fluorometric HDAC Activity Assay: This biochemical assay utilizes a substrate that, upon deacetylation by HDAC, can be cleaved by a developer enzyme to release a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity. The assay can be performed with nuclear extracts or purified HDAC isoforms to determine IC50 values and selectivity.

-

Western Blot for Acetylation Status: To confirm the cellular activity of the HDAC inhibitor, treated cells are analyzed by Western blot for the acetylation levels of known HDAC substrates. For example, an increase in acetylated histone H3 or acetylated α-tubulin would indicate the inhibition of class I or class IIb (HDAC6) HDACs, respectively.

-

Cell Viability Assay: The antiproliferative effects of the HDAC inhibitors are assessed using a cell viability assay like the MTT assay on relevant cancer cell lines.

Potential Targets in Inflammation and Infectious Diseases

While oncology is a major focus, the cyclopropyl-oxadiazole scaffold also holds promise in other therapeutic areas.

Cyclooxygenase-2 (COX-2) in Inflammation

The inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins, is a key strategy for treating inflammation. Some 1,3,4-oxadiazole derivatives have been reported as selective COX-2 inhibitors. The cyclopropyl group could potentially enhance the binding of these compounds to the hydrophobic channel of the COX-2 active site.

Microbial Targets

The 1,3,4-oxadiazole ring is present in several compounds with demonstrated antibacterial and antifungal activity.[18] The specific microbial targets are diverse and can include enzymes involved in cell wall synthesis, DNA replication, or other essential metabolic pathways. For example, some oxadiazole derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[19]

Quantitative Data on Antimicrobial Activity of Oxadiazole Derivatives:

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 5-Aryl-1,3,4-oxadiazol-2-yl derivatives (4a, 4b, 4c) | MRSA | 62 | [19] |

| 1,3,4-Oxadiazole N-Mannich Bases | S. aureus | - | [20] |

| 1,3,4-Oxadiazole N-Mannich Bases | E. coli | - | [20] |

| 1,3,4-Oxadiazole N-Mannich Bases | C. albicans | - | [20] |

Conclusion and Future Directions

The cyclopropyl-oxadiazole scaffold is a versatile and promising platform for the development of novel therapeutic agents. This guide has highlighted several key molecular targets in oncology, inflammation, and infectious diseases, providing a mechanistic basis for the observed biological activities. The provided experimental workflows offer a practical framework for researchers to validate the efficacy of their own cyclopropyl-oxadiazole compounds.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the cyclopropyl-oxadiazole scaffold are needed to fully understand the contribution of each component to the potency and selectivity against specific targets.

-

Exploration of Novel Targets: While significant progress has been made in oncology, the potential of these compounds in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, remains largely unexplored.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Promising lead compounds will require thorough investigation of their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in vivo efficacy in relevant disease models.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of cyclopropyl-oxadiazole compounds, paving the way for the development of next-generation medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxa Analogues of Nexturastat A Demonstrate Improved HDAC6 Selectivity and Superior Antileukaemia Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 20. mdpi.com [mdpi.com]

Predicted ADMET Properties of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The journey of a novel chemical entity from a promising "hit" to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic and safety profiles.[1] The practice of front-loading drug discovery pipelines with early, predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessments is no longer a recommendation but a strategic necessity.[1][2] This guide provides a comprehensive in silico evaluation of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate, a molecule featuring the versatile 1,2,4-oxadiazole scaffold. This heterocyclic motif is a well-regarded bioisostere for ester and amide functionalities and is a constituent of numerous bioactive compounds, recognized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions.[3][4]

This document leverages established computational models to forecast the ADMET profile of the title compound, offering a data-driven foundation for its potential progression. We will dissect its physicochemical characteristics, predict its journey through the body, and flag potential liabilities. The insights herein are designed to guide subsequent experimental validation and strategic decision-making in a drug development context.

Molecular and Physicochemical Profile

Before delving into its pharmacokinetic predictions, it is essential to establish the fundamental physicochemical properties of this compound. These parameters are the primary determinants of a molecule's "drug-likeness" and heavily influence its ADMET profile. The molecule's structure and key properties, computationally derived from public databases, are summarized below.[5]

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value | Compliance with Drug-Likeness Rules (e.g., Lipinski's Rule of 5) |

| Molecular Formula | C₈H₁₀N₂O₃ | N/A |

| Molecular Weight | 182.18 g/mol | Yes ( < 500 Da) |

| logP (Octanol/Water Partition Coeff.) | 1.3 | Yes ( < 5) |

| Hydrogen Bond Donors | 0 | Yes ( ≤ 5) |

| Hydrogen Bond Acceptors | 4 (3 O, 1 N) | Yes ( ≤ 10) |

| Rotatable Bonds | 3 | Yes ( ≤ 10) |

| Topological Polar Surface Area (TPSA) | 65.2 Ų | Favorable for good cell permeability (< 140 Ų) |

Expert Interpretation: The physicochemical profile is highly favorable. The molecule adheres to Lipinski's Rule of Five, a foundational guideline for predicting oral bioavailability.[6] Its low molecular weight and moderate lipophilicity (logP of 1.3) strike an excellent balance between aqueous solubility for dissolution and lipid permeability for membrane traversal. The TPSA value of 65.2 Ų is particularly promising, suggesting a high probability of good intestinal absorption and cell membrane permeability.

In Silico Prediction Workflow

Modern drug discovery leverages a suite of computational tools to predict ADMET properties, enabling the rapid, cost-effective screening of vast chemical libraries.[2][7] These methods, primarily based on Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, analyze a compound's structure to forecast its biological behavior.[2]

Caption: General workflow for in silico ADMET prediction.

Predicted Pharmacokinetic Profile

Absorption

Absorption determines the extent to which a drug enters systemic circulation. For orally administered drugs, this involves dissolution in the gut, permeation through the intestinal wall, and survival of first-pass metabolism.

Table 2: Predicted Absorption Properties

| Parameter | Predicted Outcome | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein (P-gp) Substrate | No | Low risk of being actively pumped out of cells by this major efflux transporter. |

| Oral Bioavailability | High | A high fraction of an oral dose is expected to reach systemic circulation. |

Expert Interpretation: The predictions for absorption are uniformly positive. The combination of high intestinal absorption and high Caco-2 permeability is strongly indicative of efficient transit from the gut into the bloodstream. Critically, its predicted non-substrate status for P-glycoprotein is a significant advantage, as P-gp efflux is a common cause of poor bioavailability and drug resistance.[2]

Distribution

Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption. Key factors include plasma protein binding (PPB), tissue permeability, and the ability to cross specialized barriers like the blood-brain barrier (BBB).

Table 3: Predicted Distribution Properties

| Parameter | Predicted Outcome | Interpretation |

| Plasma Protein Binding (PPB) | Moderate to High | A significant fraction will likely be bound to plasma proteins like albumin. |

| Volume of Distribution (VDss) | Low to Moderate | Suggests the compound will not extensively distribute into peripheral tissues. |

| Blood-Brain Barrier (BBB) Permeability | Low (BBB-) | Unlikely to cross the blood-brain barrier to a significant extent. |

Expert Interpretation: The predicted distribution profile suggests the compound will primarily reside in the systemic circulation rather than accumulating in tissues. The low predicted BBB permeability is a crucial feature; for drugs targeting peripheral systems, this minimizes the risk of undesirable central nervous system (CNS) side effects. Conversely, this would make it an unsuitable candidate for treating CNS disorders.

Metabolism

Metabolism is the biochemical transformation of drug molecules, primarily by Cytochrome P450 (CYP) enzymes in the liver. This process is critical for drug clearance and can be a major source of drug-drug interactions (DDIs).

Table 4: Predicted Metabolic Profile

| Parameter | Predicted Outcome | Interpretation |

| CYP1A2 Inhibitor | No | Low risk of DDIs with CYP1A2 substrates (e.g., caffeine, theophylline). |

| CYP2C9 Inhibitor | No | Low risk of DDIs with CYP2C9 substrates (e.g., warfarin, ibuprofen). |

| CYP2C19 Inhibitor | No | Low risk of DDIs with CYP2C19 substrates (e.g., omeprazole, clopidogrel). |

| CYP2D6 Inhibitor | No | Low risk of DDIs with CYP2D6 substrates (e.g., codeine, metoprolol). |

| CYP3A4 Inhibitor | No | Low risk of DDIs with the many drugs metabolized by CYP3A4. |

| Primary Metabolic Site | Likely hydrolysis of the ethyl ester by esterases. | The ester functional group is a probable site for initial metabolic attack. |

Expert Interpretation: The compound is predicted to have a clean DDI profile, showing no inhibitory activity against the five major CYP isoforms. This is a highly desirable characteristic, simplifying its clinical development and reducing the risk of adverse events when co-administered with other medications. The ethyl ester moiety is a "soft spot" for metabolism by ubiquitous esterase enzymes, likely leading to the corresponding carboxylic acid, a common and predictable metabolic pathway.[8]

Caption: Predicted primary metabolic pathway via ester hydrolysis.

Excretion

Excretion is the removal of the drug and its metabolites from the body, primarily through the kidneys (renal) or in the feces (biliary).

Table 5: Predicted Excretion Properties

| Parameter | Predicted Outcome | Interpretation |

| Total Clearance | Low to Moderate | Suggests a reasonable half-life in the body. |

| Primary Route | Renal | The polar carboxylic acid metabolite is likely to be efficiently cleared by the kidneys. |

Predicted Toxicity Profile

Early identification of potential toxicity is paramount to prevent late-stage failures. In silico models screen for well-known toxicophores and structural alerts.

Table 6: Predicted Toxicity Endpoints

| Parameter | Predicted Outcome | Interpretation |

| AMES Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations. |

| hERG Inhibition | Low risk | Unlikely to cause drug-induced QT prolongation, a major cardiac risk. |

| Hepatotoxicity (Liver Injury) | Low risk | Unlikely to be directly toxic to liver cells. |

| Skin Sensitization | Low risk | Low probability of causing an allergic skin reaction. |

Expert Interpretation: The predicted toxicity profile is remarkably clean. The absence of alerts for mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity removes the most common and serious safety hurdles encountered in drug development. This favorable safety prediction significantly de-risks the molecule for further investigation.

Recommended Experimental Validation

While in silico predictions provide invaluable guidance, they must be validated through rigorous experimental assays. Based on the computational profile, the following protocols are recommended as the immediate next steps.

Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption

-

Objective: To experimentally measure the rate of transport of the compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

-

Methodology:

-

Seed Caco-2 cells onto a semi-permeable membrane in a Transwell® plate system.

-

Culture the cells for 21-25 days until they form a differentiated, polarized monolayer with functional tight junctions.

-

Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

-

Add the test compound to the apical (AP) side of the monolayer.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

-

Quantify the concentration of the compound in the AP and BL samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) to classify the compound's permeability.

-

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

-

Objective: To determine the rate of metabolism of the compound when incubated with HLM, which contains a high concentration of CYP enzymes.

-

Methodology:

-

Prepare an incubation mixture containing the test compound, HLM, and phosphate buffer in a 96-well plate.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural log of the percentage of remaining compound versus time to determine the intrinsic clearance and in vitro half-life (t½).

-

Conclusion and Strategic Outlook

The comprehensive in silico ADMET analysis of this compound paints the picture of a highly promising drug-like molecule. Its profile is characterized by:

-

Strengths: Excellent predicted oral absorption, a clean drug-drug interaction profile, low potential for BBB penetration (minimizing CNS side effects), and an absence of major toxicity flags.

-

Potential Liabilities: The moderate-to-high plasma protein binding may limit the concentration of free, active drug, a factor to be considered in dose-response studies.

Overall, this compound exhibits a low-risk, high-potential ADMET profile that strongly supports its advancement to in vitro and subsequent in vivo testing. The favorable predictions across nearly all parameters suggest that development efforts can focus primarily on optimizing its pharmacodynamic properties rather than overcoming significant pharmacokinetic or safety hurdles.

References

- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 3. researchgate.net [researchgate.net]

- 4. ijper.org [ijper.org]

- 5. This compound | C8H10N2O3 | CID 53404694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 8. ipbcams.ac.cn [ipbcams.ac.cn]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

Introduction: The Significance of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest to researchers in drug discovery and development. The 1,2,4-oxadiazole moiety is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The incorporation of a cyclopropyl group can enhance potency and modulate the physicochemical properties of a molecule. As such, a thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry workflows.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The analysis is grounded in the fundamental principles of spectroscopy and supported by data from analogous structures reported in the scientific literature.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the systematic numbering of key atoms, is presented below. This structure forms the basis for the prediction and interpretation of its spectroscopic data.

Figure 1: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about its molecular framework.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the ethyl and cyclopropyl groups. The chemical shifts are predicted based on the electronic environment of the protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.50 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. |

| ~2.20 | Multiplet (m) | 1H | Cyclopropyl CH | The methine proton of the cyclopropyl group is attached to the oxadiazole ring. |

| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl group are coupled to the adjacent methylene protons. |

| ~1.25 | Multiplet (m) | 4H | Cyclopropyl CH₂ | The methylene protons of the cyclopropyl group are diastereotopic and will likely appear as complex multiplets. |

Expertise & Experience: The prediction of a quartet and a triplet for the ethyl group is a classic ethyl pattern. The chemical shift of the cyclopropyl methine proton is shifted downfield due to the anisotropic effect of the aromatic oxadiazole ring.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175.0 | C =O (Ester) | The carbonyl carbon of the ester is significantly deshielded. |

| ~168.0 | C 5 (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the cyclopropyl group. |

| ~160.0 | C 3 (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the carboxylate group. |

| ~63.0 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester, deshielded by the oxygen. |

| ~14.0 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group. |

| ~12.0 | Cyclopropyl CH₂ | The methylene carbons of the cyclopropyl group. |

| ~8.0 | Cyclopropyl CH | The methine carbon of the cyclopropyl group. |

Authoritative Grounding: The chemical shifts for the oxadiazole ring carbons are predicted based on data for similar 3,5-disubstituted 1,2,4-oxadiazoles, where C3 and C5 typically resonate in the 160-180 ppm range.[1]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a 30-degree pulse width.

-

Set the spectral width to 16 ppm.

-

Employ a relaxation delay of 2 seconds.

-

Acquire 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to 240 ppm.

-

Use a relaxation delay of 3 seconds.

-

Acquire 1024 scans.

-

-

Data Processing: Apply a Fourier transform with an exponential window function to the free induction decay (FID) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere of esters and amides. This structural feature often imparts improved metabolic stability and desirable pharmacokinetic properties to bioactive molecules.[1][2] The title compound, Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate, incorporates this valuable scaffold, along with a cyclopropyl group, a common substituent in drug candidates known to enhance potency and metabolic stability, and an ethyl carboxylate group, which can serve as a handle for further chemical modifications. This combination of structural features makes it a valuable building block in the synthesis of novel therapeutic agents.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a well-established pathway in heterocyclic chemistry: the reaction of an amidoxime with an acylating agent, followed by cyclodehydration. The overall strategy involves three main stages:

-

Synthesis of Cyclopropanecarboxamide: The precursor amide is prepared from a commercially available cyclopropanecarbonyl chloride.

-

Formation of Cyclopropanecarboxamidoxime: The amide is then converted to the key amidoxime intermediate.

-

Heterocycle Formation: Finally, the amidoxime is reacted with ethyl chlorooxoacetate to construct the 1,2,4-oxadiazole ring and yield the target compound.

PART 1: Synthesis of Starting Materials

Protocol 1: Synthesis of Cyclopropanecarboxamide

This protocol details the straightforward amidation of cyclopropanecarbonyl chloride. The high reactivity of the acyl chloride allows for a facile reaction with ammonia.

Underlying Principle: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve cyclopropanecarbonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath (0 °C).

-

Bubble ammonia gas through the stirred solution for 2 hours. Alternatively, a solution of ammonia in an organic solvent can be added dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and filter to remove any ammonium chloride byproduct.

-

Concentrate the filtrate to obtain cyclopropanecarboxamide as a crystalline solid.[3] The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Cyclopropanecarbonyl Chloride | C4H5ClO | 104.53 | Starting Material |

| Ammonia | NH3 | 17.03 | Reagent |

| Dichloromethane | CH2Cl2 | 84.93 | Solvent |

| Cyclopropanecarboxamide | C4H7NO | 85.10 | Product |

Protocol 2: Synthesis of Ethyl Chlorooxoacetate

Ethyl chlorooxoacetate is a key reagent that provides the ethyl carboxylate moiety and the second carbonyl group for the oxadiazole ring formation. Its synthesis involves the reaction of diethyl oxalate with a chlorinating agent.

Underlying Principle: This reaction is a nucleophilic acyl substitution where a chloride ion replaces one of the ethoxy groups of diethyl oxalate. Thionyl chloride is a common and effective chlorinating agent for this transformation.

Experimental Protocol:

-

Suspend potassium monoethyl oxalate (1.0 eq) in diethyl ether in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (2.0 eq) to the stirred suspension.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 15 hours.

-

Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by GC-MS.

-

After completion, cool the mixture and filter to remove the solid potassium chloride.

-

The filtrate is then subjected to distillation under reduced pressure to afford the pure ethyl chlorooxoacetate.

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Potassium Monoethyl Oxalate | C4H3KO4 | 154.16 | N/A | N/A |

| Thionyl Chloride | SOCl₂ | 118.97 | 76 | 1.636 |

| Ethyl Chlorooxoacetate | C4H5ClO3 | 136.53 | 135 | 1.222 |

PART 2: Synthesis of the Target Molecule

This part details the core of the synthesis: the formation of the 1,2,4-oxadiazole ring. This is a two-step process that can often be performed in a one-pot fashion.

Protocol 3: Synthesis of this compound

Step 1: Formation of Cyclopropanecarboxamidoxime

Underlying Principle: The conversion of an amide to an amidoxime involves the reaction with hydroxylamine. The nitrogen of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the amide. Subsequent rearrangement and proton transfers lead to the formation of the amidoxime. A base is typically used to neutralize the hydrochloride salt of hydroxylamine.

Experimental Protocol:

-

To a solution of cyclopropanecarboxamide (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a suitable base such as sodium methoxide or sodium hydroxide (1.2 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude cyclopropanecarboxamidoxime, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

Underlying Principle: The synthesis of the 1,2,4-oxadiazole ring proceeds via an initial O-acylation of the amidoxime with ethyl chlorooxoacetate, followed by an intramolecular cyclodehydration. The use of a non-nucleophilic base like pyridine is crucial to facilitate the reaction and neutralize the HCl generated. The cyclization is often promoted by heating.

Experimental Protocol:

-

Dissolve the crude cyclopropanecarboxamidoxime (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add pyridine (1.1 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of ethyl chlorooxoacetate (1.05 eq) in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete as monitored by TLC.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash successively with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Reaction Mechanism and Workflow